molecular formula C4H10NO3PS B021764 Acephate CAS No. 30560-19-1

Acephate

Cat. No. B021764
CAS RN: 30560-19-1
M. Wt: 183.17 g/mol
InChI Key: YASYVMFAVPKPKE-UHFFFAOYSA-N
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Patent
US05616769

Procedure details

19.1 Grams of dimethyl sulfate were gradually added to 296 g(purity 86.3%) of O,O-dimethylphosphoramidothioate at 40° C. in 30 min and to the resultant were further added 1180 g of O,O-dimethyl phosphoramidothioate and 76.1 g of dimethyl sulfate at the same temperature over 2 hours separately. The resultant reaction mixture was further maintained at the temperature for 8 hours to obtain 1562 g of O,S-dimethyl phosphoramidothioate(purity: 79.1%). To 1562 g of obtained O,S-dimethyl phosphoramidothioate was added 1218 g of acetic anhydride and 41 g of dimethyl sulfate at 40° C. over an hour. The resultant was maintained at the temperature for an hour to complete the reaction to give 2799 g of crude O,S-dimethyl N-acetylphosphoramidothioate(purity: 49.13%).
Quantity
1562 g
Type
reactant
Reaction Step One
Quantity
1218 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[P:1](=[O:7])([NH2:6])([S:4][CH3:5])[O:2][CH3:3].[C:8](OC(=O)C)(=[O:10])[CH3:9]>S(OC)(OC)(=O)=O>[C:8]([NH:6][P:1](=[O:7])([S:4][CH3:5])[O:2][CH3:3])(=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
1562 g
Type
reactant
Smiles
P(OC)(SC)(N)=O
Name
Quantity
1218 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
41 g
Type
catalyst
Smiles
S(=O)(=O)(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resultant was maintained at the temperature for an hour
CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NP(OC)(SC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2799 g
YIELD: CALCULATEDPERCENTYIELD 138.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.